2-Fluoro-6-(thiophen-2-yl)benzaldehyde
CAS No.:
VCID: VC17785475
Molecular Formula: C11H7FOS
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Fluoro-6-(thiophen-2-yl)benzaldehyde is an organic compound that combines a fluorine atom and a thiophene ring with a benzaldehyde structure. Its molecular formula is C11H7FOS, and it has a molecular weight of approximately 206.24 g/mol . This compound is of interest due to its unique electronic properties, which are influenced by the electronegative fluorine atom and the sulfur-containing thiophene ring. These properties make it valuable for various chemical and biological applications, including potential roles in medicinal chemistry and organic synthesis. Synthesis MethodsThe synthesis of 2-Fluoro-6-(thiophen-2-yl)benzaldehyde typically involves the reaction of appropriate benzaldehyde precursors with thiophene derivatives. These methods can be optimized for industrial production using continuous flow reactors and automated systems to achieve high yield and purity. Biological Activity and Applications2-Fluoro-6-(thiophen-2-yl)benzaldehyde exhibits potential biological activity, particularly as an inhibitor in biochemical pathways. Compounds with similar structures have been shown to inhibit pathways such as the PI3Kα/mTOR pathway, which is crucial for regulating cell growth and metabolism. The presence of both the fluorine atom and the thiophene ring may enhance the binding affinity to biological targets, suggesting potential therapeutic applications in cancer treatment and other diseases.
Research Findings and Future DirectionsResearch on 2-Fluoro-6-(thiophen-2-yl)benzaldehyde focuses on understanding its interactions with biological targets and its potential as a therapeutic agent. Studies have indicated that compounds with similar structures can effectively bind to enzymes or receptors, modulating their activity. The fluorine atom often enhances metabolic stability, while the thiophene ring contributes to electronic characteristics that influence biological interactions. Future research directions include further exploration of its biological activity and optimization of synthesis methods for industrial-scale production. Additionally, computational studies using techniques like Density Functional Theory (DFT) can provide insights into its electronic properties and reactivity patterns, aiding in drug design and development. Comparison with Similar CompoundsSeveral compounds share structural similarities with 2-Fluoro-6-(thiophen-2-yl)benzaldehyde, each with unique aspects:
These comparisons highlight the versatility and potential of 2-Fluoro-6-(thiophen-2-yl)benzaldehyde in various chemical and biological applications. |
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Product Name | 2-Fluoro-6-(thiophen-2-yl)benzaldehyde | |||||||||||||||||||||
Molecular Formula | C11H7FOS | |||||||||||||||||||||
Molecular Weight | 206.24 g/mol | |||||||||||||||||||||
IUPAC Name | 2-fluoro-6-thiophen-2-ylbenzaldehyde | |||||||||||||||||||||
Standard InChI | InChI=1S/C11H7FOS/c12-10-4-1-3-8(9(10)7-13)11-5-2-6-14-11/h1-7H | |||||||||||||||||||||
Standard InChIKey | WRSGGXGYSKWGSX-UHFFFAOYSA-N | |||||||||||||||||||||
Canonical SMILES | C1=CC(=C(C(=C1)F)C=O)C2=CC=CS2 | |||||||||||||||||||||
PubChem Compound | 130835818 | |||||||||||||||||||||
Last Modified | Aug 10 2024 |
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